molecular formula C9H9N3O B1594650 1,2,4-Triazin-3(2H)-one, 4,5-dihydro-6-phenyl- CAS No. 78831-00-2

1,2,4-Triazin-3(2H)-one, 4,5-dihydro-6-phenyl-

Cat. No. B1594650
CAS RN: 78831-00-2
M. Wt: 175.19 g/mol
InChI Key: LWMREWHCHKZSDF-UHFFFAOYSA-N
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Description

1,2,4-Triazin-3(2H)-one, 4,5-dihydro-6-phenyl- is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a heterocyclic organic compound that contains a triazine ring, and it has been synthesized using various methods.

Scientific Research Applications

Magnetic and Thermal Expansion Properties

Research has shown that discotic mesogens containing the benzo[e][1,2,4]triazinyl radical as the central unit exhibit interesting magnetic behaviors and thermal expansion properties. Depending on the substituent at the N(1) position, these compounds display different modes of thermal expansion and magnetic behavior, attributed to variations in molecular organization. Such properties are crucial for developing new materials with specific magnetic or thermal characteristics (Jasiński et al., 2016).

Coordination Chemistry

The 1-phenyl-3-(pyrid-2-yl)benzo[e][1,2,4]triazinyl compound, a stable N,N'-chelating radical ligand, has been synthesized and characterized, showcasing its application in coordination chemistry. This compound forms a coordination complex with Cu(hfac)2·2H2O, revealing strong ferromagnetic metal-radical interactions. This study highlights the potential of 1,2,4-triazinyl radicals in designing new materials with desirable magnetic properties (Morgan et al., 2014).

Liquid Crystalline Properties

Semiperfluorinated 1,3,5-triazine derivatives have been synthesized and found to exhibit lamellar, columnar, and cubic mesophases. These compounds' thermotropic liquid crystalline properties have been thoroughly investigated, revealing their potential in designing new liquid crystalline materials that could find applications in displays and other optical devices (Kohlmeier et al., 2006).

Organic Electronics

1,3,5-Triazine derivatives have been employed as novel electron transport materials in high-efficiency electrophosphorescent organic light-emitting diodes (OLEDs). These materials, by virtue of their electron-donating substituents, have demonstrated excellent capabilities in confining Ir(ppy)3 triplet excitons, leading to significantly enhanced external electroluminescent quantum efficiency and energy conversion efficiency. Such advancements are crucial for the development of more efficient and durable OLEDs (Inomata et al., 2004).

properties

IUPAC Name

6-phenyl-4,5-dihydro-2H-1,2,4-triazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-9-10-6-8(11-12-9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMREWHCHKZSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354623
Record name 1,2,4-Triazin-3(2H)-one, 4,5-dihydro-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Triazin-3(2H)-one, 4,5-dihydro-6-phenyl-

CAS RN

78831-00-2
Record name 1,2,4-Triazin-3(2H)-one, 4,5-dihydro-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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